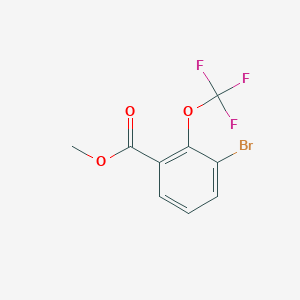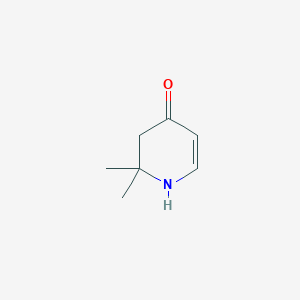
2-Chloro-4-octylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-octylphenol is an organic compound belonging to the class of chlorophenols. Chlorophenols are phenols that contain one or more covalently bonded chlorine atoms. This compound is characterized by the presence of a chlorine atom at the second position and an octyl group at the fourth position on the phenol ring. Chlorophenols are known for their strong medicinal taste and smell and are commonly used as pesticides, herbicides, and disinfectants .
Méthodes De Préparation
The synthesis of 2-Chloro-4-octylphenol can be achieved through various methods. One common method involves the nucleophilic aromatic substitution of phenols. This reaction typically requires an aryl halide and a nucleophile under specific conditions. For instance, the reaction of 2-chlorophenol with an octyl halide in the presence of a base can yield this compound . Industrial production methods may involve the use of organometallic compounds derived from aryl halides or the thermal decomposition of disubstituted arene compounds .
Analyse Des Réactions Chimiques
2-Chloro-4-octylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone structure.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Nucleophilic aromatic substitution is a common reaction where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as sodium hydroxide, potassium carbonate, and various organometallic reagents are commonly used. .
Major Products: The major products formed from these reactions include various substituted phenols and quinones.
Applications De Recherche Scientifique
2-Chloro-4-octylphenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Mécanisme D'action
The mechanism of action of 2-Chloro-4-octylphenol involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile. This reaction forms a Meisenheimer complex, a negatively charged intermediate. The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to various biological activities .
Comparaison Avec Des Composés Similaires
2-Chloro-4-octylphenol can be compared with other chlorophenols and alkylphenols:
Propriétés
Numéro CAS |
79162-47-3 |
|---|---|
Formule moléculaire |
C14H21ClO |
Poids moléculaire |
240.77 g/mol |
Nom IUPAC |
2-chloro-4-octylphenol |
InChI |
InChI=1S/C14H21ClO/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11,16H,2-8H2,1H3 |
Clé InChI |
WLHBVLZZOJGNGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=C(C=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


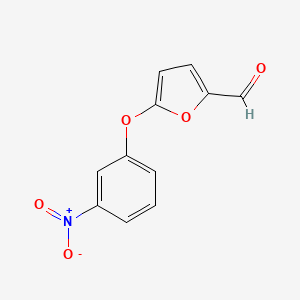
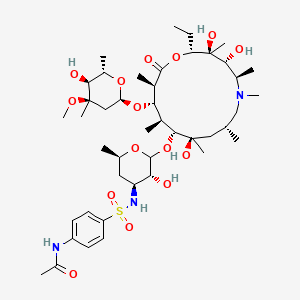
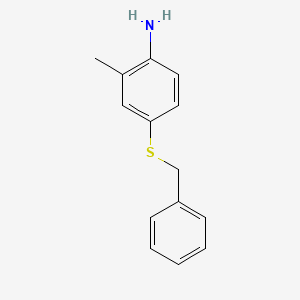
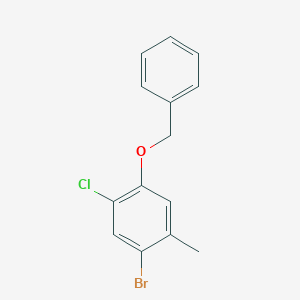
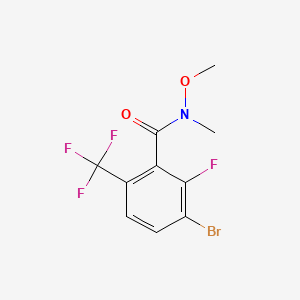
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)

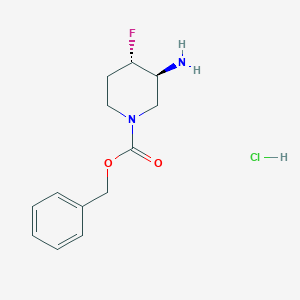

![(R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)](/img/structure/B14023514.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide](/img/structure/B14023521.png)
